N1,N4-BIS(3,5-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE
Overview
Description
N1,N4-BIS(3,5-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE is an organic compound characterized by its unique structure, which includes two 3,5-dichlorophenyl groups attached to a benzene-1,4-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS(3,5-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 3,5-dichloroaniline with terephthaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N1,N4-BIS(3,5-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
N1,N4-BIS(3,5-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N4-BIS(3,5-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
N1,N4-BIS(3,5-DICHLOROPHENYL)NAPHTHALENE-1,4-DICARBOXAMIDE: Similar in structure but with a naphthalene core instead of benzene.
N1,N4-BIS(4-BUTYLPHENYL)BENZENE-1,4-DIAMINE: Contains butyl groups instead of dichlorophenyl groups.
N1,N4-BIS(5-METHYLHEXAN-2-YL)BENZENE-1,4-DIAMINE: Features methylhexyl groups instead of dichlorophenyl groups.
Uniqueness
N1,N4-BIS(3,5-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE is unique due to the presence of two 3,5-dichlorophenyl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-N,4-N-bis(3,5-dichlorophenyl)benzene-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-13-5-14(22)8-17(7-13)25-19(27)11-1-2-12(4-3-11)20(28)26-18-9-15(23)6-16(24)10-18/h1-10H,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUXUQJYJLLBFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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